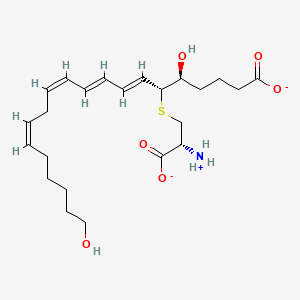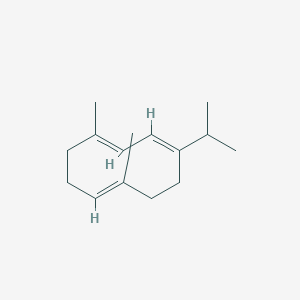
7-Oxo-3,8,9-trihydroxy staurosporine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-oxo-3,8,9-trihydroxy staurosporine is a indolocarbazole alkaloid that is staurosporine substituted by hydroxy groups at positions 3, 8 and 9 and an oxo group at position 7. Isolated from Cystodytes solitus, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an indolocarbazole, an indolocarbazole alkaloid, an organic heterooctacyclic compound and a polyphenol. It derives from a staurosporine.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
7-Oxo-3,8,9-trihydroxy staurosporine and its derivatives have shown significant potential in anticancer research. Studies have identified derivatives like 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from marine organisms, displaying cytotoxic properties against tumor cell lines. These derivatives exhibited more potent cytotoxicity compared to staurosporine across various tumor cell lines, as evaluated using the MTT assay (Jimenez et al., 2012). Further synthesis and modification of staurosporine derivatives have been conducted to enhance their inhibitory activities against tumor cell lines, suggesting their potential development into antitumor drugs (Li et al., 2022).
Apoptosis Mechanisms in Cancer Cells
Staurosporine derivatives have been used to investigate the mechanisms of apoptosis in cancer cells. For example, research using staurosporine as an apoptotic stimulus in breast cancer cell lines has helped elucidate the involvement of different caspases and mitochondrial changes in the apoptotic process (Mooney et al., 2002). Additionally, studies have indicated that staurosporine can activate novel intrinsic apoptosis pathways, independent of conventional anticancer drug mechanisms, thereby offering potential targets for inducing apoptosis in multidrug-resistant tumor cells (Manns et al., 2011).
Cell Cycle Arrest in Cancer Cells
Research has also shown that staurosporine and its derivatives, like 7-hydroxystaurosporine, can induce cell cycle arrest in cancer cells. This effect depends on the intactness of the pRB protein but is independent of the p16 tumor suppressor status, suggesting different responses in various types of cancer cells (Zhou et al., 2002).
Antiparasitic and Antiamoebic Activities
Staurosporine derivatives have also exhibited antiparasitic and antiamoebic activities. For instance, minor metabolites like 7-oxostaurosporine isolated from marine strains have shown inhibitory activity against parasites such as Acanthamoeba, affecting membrane permeability and causing mitochondrial damage in trophozoites (Cartuche et al., 2019).
Insecticidal Activity
Interestingly, staurosporine has demonstrated insecticidal activity, as seen in studies on larvae of Mythimna separata Walker. It induces apoptosis in insect cell lines via a mitochondrial-dependent intrinsic pathway, suggesting potential applications as an insecticide in agriculture (Zhang et al., 2016).
Eigenschaften
Molekularformel |
C28H24N4O7 |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
(2S,3R,4R,6R)-11,22,23-trihydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),9,11,14,19,21(26),22,24,27-nonaene-16,18-dione |
InChI |
InChI=1S/C28H24N4O7/c1-28-25(38-3)12(29-2)9-16(39-28)31-13-5-4-10(33)8-11(13)17-20-21(27(37)30-26(20)36)19-18-14(6-7-15(34)24(18)35)32(28)23(19)22(17)31/h4-8,12,16,25,29,33-35H,9H2,1-3H3,(H,30,36,37)/t12-,16-,25-,28+/m1/s1 |
InChI-Schlüssel |
VDHMIDRUYQWJMP-WSDGDUIDSA-N |
Isomerische SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)NC)OC |
Kanonische SMILES |
CC12C(C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)NC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



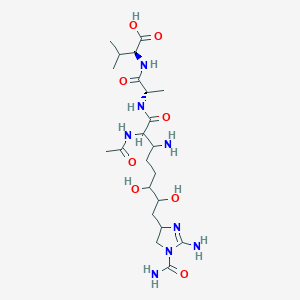

![Ethyl 4-oxo-4-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]butanoate](/img/structure/B1263867.png)
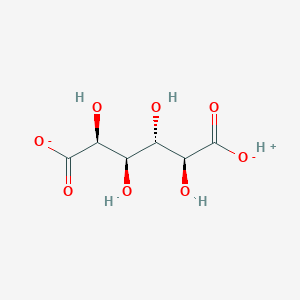
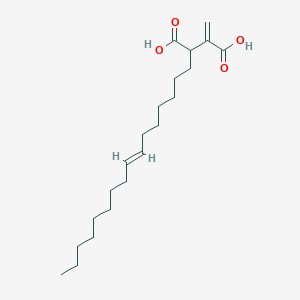
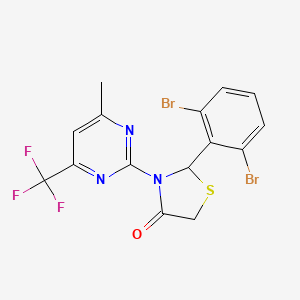

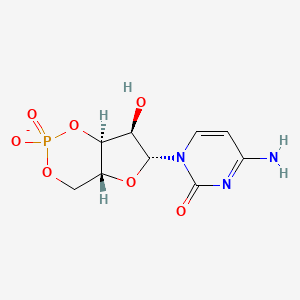
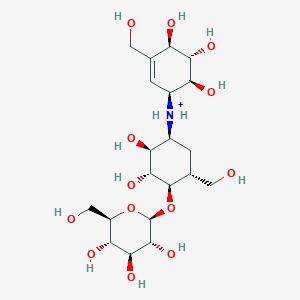
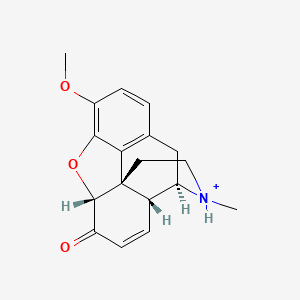
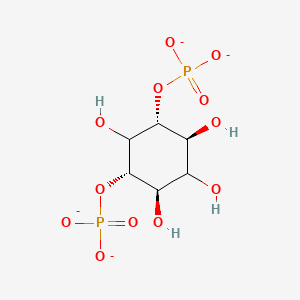
![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)
